molecular formula C21H15Cl2N3O5 B3855317 N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-3-nitrobenzamide

N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-3-nitrobenzamide

Cat. No. B3855317
M. Wt: 460.3 g/mol
InChI Key: LQBGIBXNJWATIR-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzoyl (benzene ring attached to a carbonyl) group and an amide group. The benzene ring is substituted with chloro, methoxy, and nitro groups, which can significantly affect the compound’s properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate benzoyl chloride with an amine to form the amide bond. The substituents on the benzene rings (chloro, methoxy, and nitro groups) would be introduced in separate steps, either before or after the formation of the amide bond .


Molecular Structure Analysis

The presence of the benzene rings, along with the various substituents, would likely result in a planar structure. The electron-withdrawing nitro and chloro groups and the electron-donating methoxy group could create a significant dipole moment .


Chemical Reactions Analysis

As a benzamide derivative, this compound could participate in various chemical reactions. For example, the amide group could undergo hydrolysis in acidic or basic conditions to form a carboxylic acid and an amine. The nitro group could be reduced to an amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of polar groups like the amide and nitro groups could make it somewhat soluble in polar solvents. Its melting and boiling points would likely be relatively high due to the presence of multiple aromatic rings .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. Benzamide derivatives are known to have a wide range of biological activities .

Future Directions

The study of benzamide derivatives is a rich field with many potential applications, particularly in medicinal chemistry. Future research could explore the biological activity of this compound, or use it as a starting point for the synthesis of new compounds .

properties

IUPAC Name

N-[5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O5/c1-31-19-11-17(24-20(27)12-5-7-14(22)8-6-12)16(23)10-18(19)25-21(28)13-3-2-4-15(9-13)26(29)30/h2-11H,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBGIBXNJWATIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)Cl)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5470401

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-3-nitrobenzamide
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